

# A Comparative Analysis of GPR40 Agonists: LY2922083 and Fasiglifam (TAK-875)

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Compound of Interest		
Compound Name:	LY2922083	
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This guide provides a detailed comparative analysis of two G-protein coupled receptor 40 (GPR40) agonists: LY2922083 and fasiglifam (TAK-875). Both compounds were developed for the treatment of type 2 diabetes mellitus, aiming to enhance glucose-stimulated insulin secretion (GSIS). While fasiglifam progressed to Phase III clinical trials before being discontinued due to liver toxicity concerns, LY2922083 represents a structurally distinct compound from a series of potent and selective GPR40 agonists. This guide synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental methodologies.

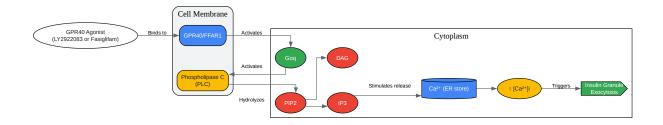
# Mechanism of Action: Targeting GPR40 for Glycemic Control

Both **LY2922083** and fasiglifam are agonists of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is a G protein-coupled receptor predominantly expressed on pancreatic  $\beta$ -cells.[1][2] Activation of GPR40 by endogenous long-chain free fatty acids or synthetic agonists potentiates insulin secretion in a glucose-dependent manner.[1][2] This glucose dependency is a key therapeutic advantage, as it minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic agents.[3]

The signaling cascade initiated by GPR40 activation involves the  $G\alpha q$  protein subunit, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of



phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a critical step in insulin granule exocytosis.



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Caption: GPR40 signaling pathway initiated by agonist binding.

### **Preclinical Data Comparison**

Direct head-to-head preclinical studies of **LY2922083** and fasiglifam are not readily available in the public domain. However, by comparing data from their respective discovery and development publications, we can draw some conclusions about their in vitro potency and in vivo pharmacokinetics.

## **In Vitro Potency**



Parameter	LY2922083	Fasiglifam (TAK-875)
Target	Human GPR40	Human GPR40
Assay	Calcium Flux	Calcium Flux (IP Production)
EC50	Not explicitly stated, but described as a potent agonist[1][4]	72 nM[5]
Binding Affinity (Ki)	Not explicitly stated, but part of a series with high affinity[1]	Not explicitly stated

EC50: Half maximal effective concentration. Ki: Inhibitory constant.

**LY2922083** is described as a potent GPR40 agonist, identified from a series of spiropiperidine and tetrahydroquinoline acid derivatives.[1][4] Fasiglifam has a reported EC50 of 72 nM for inducing intracellular inositol phosphate (IP) production in CHO cells expressing human GPR40.[5]

**Preclinical Pharmacokinetics in Rats** 

Parameter	LY2922083	Fasiglifam (TAK-875)
Route of Administration	Oral (PO)	Oral (PO) & Intravenous (IV)
Dose (PO)	Not specified in detail	10 mg/kg and 50 mg/kg[6][7]
Cmax (10 mg/kg PO)	Not available	~12.4-12.9 μg/mL[6][7]
Tmax (10 mg/kg PO)	Not available	1 hour[6]
t1/2 (10 mg/kg PO)	Not available	~11.1-11.6 hours[6]
Oral Bioavailability	Not specified	85-120%[6][7]
Cmax (5 mg/kg IV)	Not available	~8.8-9.2 μg/mL[6][7]

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. t1/2: Half-life.

Pharmacokinetic data for fasiglifam in rats indicates good oral bioavailability and a relatively long half-life.[6][7] While specific pharmacokinetic parameters for **LY2922083** in rats are not



detailed in the primary publication, the series of compounds to which it belongs underwent extensive pharmacokinetic characterization.[1]

## **Clinical Data Comparison**

The clinical development of fasiglifam was more advanced than that of **LY2922083**, providing more extensive clinical data.

## Fasiglifam (TAK-875) Clinical Efficacy and Safety

Fasiglifam demonstrated efficacy in improving glycemic control in patients with type 2 diabetes in Phase II and III clinical trials.[8][9] In a 24-week, double-blind, placebo-controlled Phase III trial in Japanese patients, fasiglifam at 25 mg and 50 mg doses significantly reduced HbA1c levels compared to placebo.[9]

Parameter (24- week Phase III study)	Placebo	Fasiglifam 25 mg	Fasiglifam 50 mg
Number of Patients	67	63	62
Mean Change in HbA1c from Baseline	+0.16%	-0.57%	-0.83%
Patients Achieving HbA1c <6.9%	13.8%	30.2%	54.8%
Incidence of Hypoglycemia	0%	0%	1.6% (1 patient)

Data from Kaku et al., 2015.[9]

Despite its efficacy, the development of fasiglifam was terminated due to concerns about drug-induced liver injury.[3][8] In a large cardiovascular outcomes trial, an increased incidence of elevated liver enzymes (ALT or AST ≥3 times the upper limit of normal) was observed in the fasiglifam group compared to placebo (2.1% vs. 0.5%).[8] Mechanistic studies suggested that the formation of a reactive acyl glucuronide metabolite and inhibition of hepatic transporters might contribute to the observed hepatotoxicity.[10][11]



#### LY2922083 Clinical Data

Publicly available clinical trial data for **LY2922083** is limited. The primary publication on its discovery and preclinical development mentions that a related compound from the same series, LY2922470, was advanced to a clinical study in subjects with type 2 diabetes, providing proof of concept for this class of GPR40 agonists.[1][4] However, specific clinical efficacy and safety data for **LY2922083** are not detailed in the available literature.

### **Off-Target Effects**

A critical aspect of drug development is ensuring selectivity for the intended target to minimize off-target effects.

- LY2922083: The series of compounds including LY2922083 was specifically designed to
  eliminate activity at peroxisome proliferator-activated receptors (PPARs), which are known to
  be associated with certain adverse effects.[1] The compounds were tested in PPARα, δ, and
  y binding and functional assays and showed no significant activity.[1]
- Fasiglifam (TAK-875): The primary off-target concern that emerged during clinical development was hepatotoxicity.[3][8] While the exact mechanism is still under investigation, it is believed to be related to the metabolic fate of the drug and its interaction with liver transporters, rather than a direct off-target receptor interaction.[10][11][12]

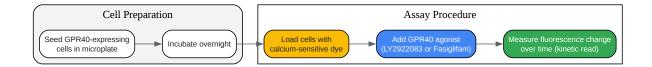
# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of GPR40 agonists.

#### **Calcium Flux Assay**

This assay measures the increase in intracellular calcium concentration following GPR40 activation.





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**Caption:** General workflow for a calcium flux assay.

#### Methodology:

- Cell Culture: HEK293 or CHO cells stably expressing human GPR40 are cultured in appropriate media.
- Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated overnight.
- Dye Loading: The cell culture medium is replaced with a loading buffer containing a calciumsensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). The plate is incubated in the dark at 37°C for approximately one hour.[13]
- Compound Addition: The plate is placed in a fluorescence plate reader. After establishing a
  baseline fluorescence reading, the test compound (LY2922083 or fasiglifam) is added to the
  wells.
- Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured kinetically over time.[13]

## Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of a compound to enhance insulin secretion from pancreatic  $\beta$ -cells in the presence of high glucose.

#### Methodology:

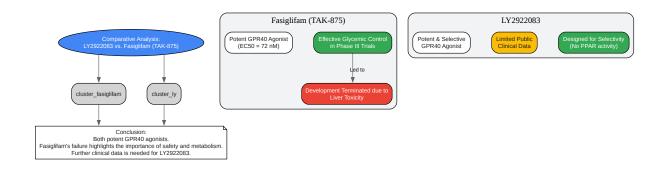
• Islet Isolation: Pancreatic islets are isolated from mice or rats, or human islets are procured.



- Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
- Stimulation: The islets are then incubated in a buffer containing either low glucose, high glucose (e.g., 16.7 mM), or high glucose plus the test compound.
- Supernatant Collection: After the incubation period, the supernatant is collected.
- Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

## **Summary and Conclusion**

The comparative analysis of **LY2922083** and fasiglifam (TAK-875) highlights the therapeutic potential and challenges of targeting GPR40 for the treatment of type 2 diabetes.



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**Caption:** Logical flow of the comparative analysis.

Fasiglifam demonstrated robust efficacy in clinical trials but was ultimately withdrawn due to a significant safety concern, underscoring the importance of thorough toxicological evaluation,



particularly concerning drug metabolism. **LY2922083**, emerging from a medicinal chemistry program focused on potency and selectivity, represents a different chemical scaffold. While preclinical data are promising, a comprehensive assessment of its clinical performance and safety profile awaits the public disclosure of more extensive clinical trial data. This comparative guide serves as a valuable resource for researchers in the field, providing a structured overview of the available data and the key considerations for the development of future GPR40 agonists.

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